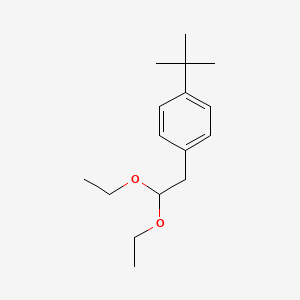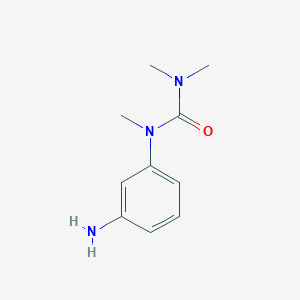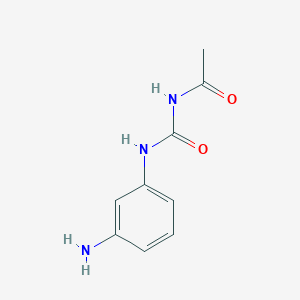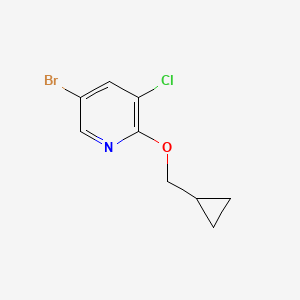
1-Tert-butyl-4-(2,2-diethoxyethyl)benzene
Übersicht
Beschreibung
1-Tert-butyl-4-(2,2-diethoxyethyl)benzene, also known as TDB, is an organic compound with a molecular formula of C15H24O2. It is a tertiary alkyl benzene, which is derived from the reaction of 1-tert-butyl-4-hydroxybenzene with 2,2-diethoxyethylamine. TDB is a colorless liquid with a sweet smell and is soluble in most organic solvents. It is a widely used compound in the chemical and pharmaceutical industries.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-Tert-butyl-4-(2,2-diethoxyethyl)benzene has been utilized in the synthesis of various compounds. For instance, a method for preparing 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl) benzene using a catalytic reaction involving mesitylene and 2,6-di-tert-butyl-4-methoxyl methylphenol in a halogenated hydrocarbon solution has been developed. This process is significant for synthesizing antioxidants like antioxidant 330 (吴成 et al., 2011). Additionally, 2,5-Di-tert-butyl-1,4-di-(p-benzoic acid oxyl) benzene, a compound with two ether bonds and two tert-butyls, was synthesized, showcasing the potential of 1-Tert-butyl-4-(2,2-diethoxyethyl)benzene in creating complex organic structures (Yangbin Jin, 2009).
Catalysis and Reaction Studies
The compound has been explored in various reaction and catalysis studies. For example, tert-butoxy radicals, closely related to 1-Tert-butyl-4-(2,2-diethoxyethyl)benzene, have been studied in their reaction with phenols, demonstrating efficient yield of corresponding phenoxy radicals (P. Das et al., 1981). This indicates the compound's utility in radical-based chemical reactions.
Material Science Applications
In material science, derivatives of 1-Tert-butyl-4-(2,2-diethoxyethyl)benzene have been used in the synthesis of organosoluble and light-colored fluorinated polyimides. These polyimides demonstrate good tensile strengths and high thermal stability, making them valuable in various industrial applications (Chin‐Ping Yang et al., 2006).
Battery Technology
A derivative, 2,5-Di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB), has been studied as a redox shuttle additive for overcharge protection in lithium-ion batteries. This application demonstrates the compound's potential in enhancing the safety and longevity of battery technology (O. Leonet et al., 2018).
Eigenschaften
IUPAC Name |
1-tert-butyl-4-(2,2-diethoxyethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-6-17-15(18-7-2)12-13-8-10-14(11-9-13)16(3,4)5/h8-11,15H,6-7,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFSLJGXIDKVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)C(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate](/img/structure/B1382736.png)











